molecular formula C15H17N5O3 B5521601 8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5521601
M. Wt: 315.33 g/mol
InChI Key: RYFXWQPUWNSLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C18H23N5O3 . It’s a complex organic compound that falls under the category of purines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.407 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 579.0±60.0 °C at 760 mmHg, and a flash point of 303.9±32.9 °C . It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Pharmacological Research

This compound is utilized in the synthesis of heterocycle-incorporated azo dye derivatives, which are explored for their potential as pharmacological agents. The incorporation of the heterocyclic moiety into the azo dye scaffold has been shown to enhance bioactive properties, leading to applications in anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Cancer Treatment Studies

In the realm of oncology, derivatives of this compound have demonstrated efficacy in inhibiting the growth of cancerous cells. For instance, certain azo dye derivatives have shown good activity towards the human colon cell line (HCT116), suggesting potential applications in cancer treatment .

Biological Activity Screening

The compound serves as a precursor in the synthesis of novel benzimidazole derivatives. These derivatives are then evaluated for their biological activities, which include screening for anti-tumor properties across various cell lines, such as VERO, MCF-7, WI-38, and HepG2 .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction of synthesized compounds with biological targets. For example, derivatives of this compound have been studied for their binding affinity, with promising results observed in the form of stable hydrogen bond formation within the target pocket .

Synthetic Methodology Development

Researchers are continuously seeking new and safe synthetic methodologies for azo dye derivatives. The compound plays a role in the development of facile synthetic approaches, contributing to the advancement of synthetic chemistry practices .

Chromophore Research

Azo chromophores, which include derivatives of this compound, are significant in the study of colorant organic materials. They are characterized by the presence of azo groups and have applications in inkjet printing, thermal transfer printing, photography, color additives, biomedical area, molecular recognition, light-controlled polymers, and the liquid crystal industry .

Material Science

The compound’s derivatives are investigated for their use in material science, particularly in the creation of light-controlled polymers and liquid crystals. These applications leverage the unique properties of azo dyes, such as their response to light, which can be used to develop smart materials .

Environmental Studies

In environmental research, the compound’s derivatives are examined for their potential use in the removal or detection of pollutants. Their ability to bind with various substances makes them suitable for applications in environmental monitoring and remediation .

properties

IUPAC Name

8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)16-14(17-12)20(7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFXWQPUWNSLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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